Cgs 17867A Cgs 17867A
Brand Name: Vulcanchem
CAS No.: 102200-24-8
VCID: VC1660978
InChI: InChI=1S/C16H14ClN3O.ClH/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20;/h5-9,19H,1-4H2;1H
SMILES: C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl.Cl
Molecular Formula: C16H15Cl2N3O
Molecular Weight: 336.2 g/mol

Cgs 17867A

CAS No.: 102200-24-8

Cat. No.: VC1660978

Molecular Formula: C16H15Cl2N3O

Molecular Weight: 336.2 g/mol

* For research use only. Not for human or veterinary use.

Cgs 17867A - 102200-24-8

Specification

CAS No. 102200-24-8
Molecular Formula C16H15Cl2N3O
Molecular Weight 336.2 g/mol
IUPAC Name 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one;hydrochloride
Standard InChI InChI=1S/C16H14ClN3O.ClH/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20;/h5-9,19H,1-4H2;1H
Standard InChI Key XPOZEMPUASVHEQ-UHFFFAOYSA-N
SMILES C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl.Cl
Canonical SMILES C1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl.Cl

Introduction

Chemical Structure and Properties

CGS-17867A, also known by its IUPAC name 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one, is a small molecular compound with distinctive structural features. The compound belongs to the pyrazoloquinoline class of compounds that interact with benzodiazepine receptors.

Basic Chemical Information

Table 1 presents the fundamental chemical properties of CGS-17867A:

ParameterValue
Common NameCGS-17867A
IUPAC Name2-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-pyrazolo[4,3-c]quinolin-3-one
Molecular FormulaC16H14ClN3O
Molecular Weight299.75 g/mol
CAS Registry Number102200-24-8
InChIInChI=1S/C16H14ClN3O/c17-10-5-7-11(8-6-10)20-16(21)13-9-18-14-4-2-1-3-12(14)15(13)19-20
InChIKeyNZEIZTTWQRQFFV-UHFFFAOYSA-N
SMILESC1CCC2=NC=C3C(=C2C1)NN(C3=O)C4=CC=C(C=C4)Cl

The structure consists of a pyrazolo[4,3-c]quinolin-3-one core with a 4-chlorophenyl substituent and a partially hydrogenated ring system . This structural configuration contributes to its unique binding profile at benzodiazepine receptors.

Physicochemical Properties

Additional physicochemical properties that influence the compound's pharmacokinetic and pharmacodynamic behavior include:

PropertyValue
XLogP3-AA3.7
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass299.0825398 Da

The compound's moderate lipophilicity (XLogP3-AA of 3.7) suggests favorable penetration across biological membranes, including the blood-brain barrier, which is essential for compounds targeting central nervous system receptors .

Pharmacology and Mechanism of Action

CGS-17867A represents a novel class of benzodiazepine receptor ligands that demonstrate a distinct pharmacological profile compared to traditional benzodiazepines.

Receptor Binding Profile

Table 2 summarizes the pharmacological properties of CGS-17867A:

ParameterDescription
Drug TypeSmall molecular drug
Pharmacological ClassBenzodiazepine agonist
Mechanism of ActionGABA(A) receptor agonist/inhibitor
Primary TargetsGABA(A) receptor alpha-2, GABA(A) receptor gamma-2, Gamma-aminobutyric acid receptor
Therapeutic CategoryAnxiolytic, Anticonvulsant
Development StatusDiscontinued at preclinical phase for anxiety disorders

CGS-17867A binds to benzodiazepine receptors associated with the GABA(A) receptor complex. It is classified as a benzodiazepine agonist that produces anxiolytic and anticonvulsant effects while also demonstrating some antagonist properties . Unlike classical benzodiazepines, it shows differential activity at various GABA(A) receptor subtypes, which may explain its unique behavioral profile.

Pharmacological Classification

CGS-17867A belongs to a group of compounds including CGS 9896 and CGS 20625 that are characterized as benzodiazepine agonists with varying magnitudes of antagonist effects . These compounds are unique in that they produce anxiolytic and anticonvulsant effects with a reduced propensity to cause sedation and muscle relaxation—side effects commonly associated with traditional benzodiazepines like diazepam .

The differential activity profile of CGS-17867A is likely related to its selective interaction with specific GABA(A) receptor subtypes. Research indicates that it may have preferential activity at GABA(A) receptors containing certain subunit compositions, particularly those containing the alpha-2 and gamma-2 subunits .

Preclinical Research Findings

CGS-17867A has been investigated in various preclinical models to characterize its behavioral effects and potential therapeutic applications.

Behavioral Effects in Animal Models

One of the most extensively studied aspects of CGS-17867A is its effect on feeding behavior in rodents. Unlike some sedative compounds that bind to benzodiazepine receptors, CGS-17867A demonstrated significant effects on palatable food consumption.

In studies with non-deprived male rats, CGS-17867A (1.0-30.0 mg/kg) was found to increase palatable food intake . Interestingly, the dose-effect relationship was non-monotonic, suggesting complex interactions with the receptor systems involved in feeding behavior regulation . This effect was observed both in standard testing procedures and in presatiated animals, indicating a robust effect on food consumption that is independent of baseline hunger state .

Table 3 summarizes the behavioral effects observed in animal studies:

Behavioral EffectDose RangeObservation
Increased palatable food intake1.0-30.0 mg/kgEffective in both standard and presatiated conditions
Anxiolytic effectsNot specifiedDemonstrated in preclinical models
Anticonvulsant effectsNot specifiedDemonstrated in preclinical models
Sedative effectsVariousReduced compared to classical benzodiazepines
Muscle relaxant effectsVariousReduced compared to classical benzodiazepines

Comparative Pharmacology

A comparative study examined the effects of CGS-17867A alongside other novel benzodiazepine receptor ligands, including zolpidem and Ro23-0364, on palatable food intake in rats . While zolpidem (0.3-3.0 mg/kg), a potent imidazopyridine hypnotic with predominantly sedative properties, had no effect on food intake, both CGS-17867A and Ro23-0364 increased palatable food consumption, although through differing mechanisms .

This research suggested a probable separation between the hyperphagic (feeding-stimulatory) and sedating effects of benzodiazepine receptor agonists. The findings support the hypothesis that if zolpidem's sedative effect is linked to an action at a specific receptor subtype (benzodiazepine Type 1 or omega 1), then the hyperphagic effect of benzodiazepines may depend more on alternative receptor subtypes .

Substrate Specificity Studies

Additional research has investigated the substrate specificity of benzodiazepine receptor binding sites, including those that interact with CGS-17867A. These studies have provided insights into the molecular basis for the differential pharmacological effects observed with CGS-17867A compared to classical benzodiazepines .

The results of these investigations suggest that CGS-17867A interacts with benzodiazepine binding sites in a manner distinct from full positive modulators from benzodiazepine, beta-carboline, and quinoline classes. This differential binding pattern may explain its unique pharmacological profile characterized by anxiolytic and anticonvulsant effects with reduced sedative properties .

Development History and Current Status

Research Origins and Development

CGS-17867A was originally developed by Novartis (formerly Ciba-Geigy, which explains the "CGS" prefix in its name) . It was investigated as a potential anxiolytic agent with an improved side effect profile compared to traditional benzodiazepines .

The development timeline of CGS-17867A can be summarized as follows:

DateEvent
Not specifiedInitial synthesis and characterization
1980sEarly preclinical research on benzodiazepine binding and behavioral effects
1987-1989Publication of studies on palatable food intake effects in rats
March 25, 1996Discontinued at preclinical phase for anxiety disorders
March 4, 2003Latest information update in pharmaceutical databases

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